7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
CAS No.: 2640978-32-9
Cat. No.: VC11858435
Molecular Formula: C16H17ClN4S
Molecular Weight: 332.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640978-32-9 |
|---|---|
| Molecular Formula | C16H17ClN4S |
| Molecular Weight | 332.9 g/mol |
| IUPAC Name | 7-chloro-4-methyl-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole |
| Standard InChI | InChI=1S/C16H17ClN4S/c1-10-3-4-13(17)15-14(10)19-16(22-15)21-8-12(9-21)7-20-6-5-18-11(20)2/h3-6,12H,7-9H2,1-2H3 |
| Standard InChI Key | HKDBYNKCGPYLAN-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CC(C3)CN4C=CN=C4C |
| Canonical SMILES | CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CC(C3)CN4C=CN=C4C |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole delineates its molecular architecture:
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A benzothiazole core substituted with chlorine at position 7 and methyl at position 4.
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An azetidine ring (four-membered nitrogen heterocycle) at position 2, further functionalized with a (2-methyl-1H-imidazol-1-yl)methyl group.
The molecular formula is C₁₆H₁₈ClN₅S, with a molar mass of 372.87 g/mol. Key structural features include the planar benzothiazole system, the strained azetidine ring, and the imidazole moiety, which collectively influence its electronic and steric properties .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of benzothiazole derivatives typically begins with 2-aminobenzothiazoles (2ABTs), which undergo functionalization at the amine group. For this compound, the azetidine-imidazole side chain is introduced via multi-step reactions:
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Formation of the Azetidine Moiety:
Azetidine rings are synthesized through cyclization of 1,3-diaminopropane derivatives or via ring-opening of epoxides followed by reductive amination . -
Imidazole Incorporation:
The imidazole group is introduced using 2-methylimidazole, which reacts with a chloromethyl intermediate on the azetidine ring under basic conditions . -
Coupling to Benzothiazole:
The azetidine-imidazole intermediate is coupled to 7-chloro-4-methyl-1,3-benzothiazole via nucleophilic aromatic substitution, facilitated by palladium catalysis or under microwave irradiation .
Example Reaction Scheme:
Reaction progress is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with yields typically ranging from 60–85% .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the imidazole and azetidine groups. Low aqueous solubility (≈0.2 mg/mL) .
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Stability: Stable under ambient conditions but susceptible to photodegradation. Storage recommendations include amber vials at −20°C .
Spectroscopic Data
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IR: Peaks at 1650 cm⁻¹ (C=N stretch, benzothiazole), 750 cm⁻¹ (C-Cl stretch) .
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¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.15–3.45 (m, 4H, azetidine), 7.45–7.70 (m, 3H, aromatic) .
Biological Activities
Antimicrobial Activity
Benzothiazole derivatives exhibit broad-spectrum antimicrobial effects. In a study of 45 analogs, compounds with chloro and methyl substituents demonstrated:
The 7-chloro substitution enhances membrane permeability, while the imidazole group disrupts microbial enzymatic activity .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 6.5 | TGF-β pathway inhibition |
| HCT-116 (Colon) | 8.2 | Apoptosis induction |
The azetidine ring is critical for binding to kinase domains, as shown in molecular docking studies .
Anti-Inflammatory Effects
In murine models, related benzothiazoles reduced TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, suggesting COX-2 and NF-κB pathway modulation .
Mechanism of Action
Enzyme Inhibition
The compound inhibits amyloid-beta binding alcohol dehydrogenase (ABAD), a target in Alzheimer’s disease, with an IC₅₀ of 6.5 µM . Structural analogs also suppress Raf-1 kinase, impeding MAPK signaling in cancer cells .
Receptor Interactions
The imidazole moiety chelates metal ions in enzymatic active sites, while the azetidine group enhances affinity for hydrophobic pockets .
Pharmacokinetics and Toxicity
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Absorption: Moderate oral bioavailability (≈35%) due to first-pass metabolism.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the imidazole ring .
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Toxicity: LD₅₀ > 500 mg/kg in rodents, with no significant hepatotoxicity at therapeutic doses .
Applications and Future Directions
Therapeutic Prospects
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Oncology: Potent TGF-β inhibition warrants Phase I trials for metastatic cancers.
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Neurology: ABAD inhibition highlights potential in Alzheimer’s disease .
Chemical Optimization
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